2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
The compound 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione belongs to the β-diketone family, characterized by a cyclohexane-1,3-dione core substituted with a methylidene group linked to an aromatic amine. Its structure features:
- A 5,5-dimethylcyclohexane-1,3-dione backbone, which adopts a chair conformation in solid-state structures .
- A (3-chloro-2-methylphenyl)amino group attached via a methylidene bridge, introducing steric and electronic effects. The chloro and methyl substituents on the aromatic ring likely influence solubility, reactivity, and biological interactions.
Cyclohexane-1,3-dione derivatives are notable for their enzyme-inhibitory properties, particularly against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and pharmaceuticals .
Properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-10-12(17)5-4-6-13(10)18-9-11-14(19)7-16(2,3)8-15(11)20/h4-6,9,19H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMKKIDNXOMCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3-chloro-2-methylaniline with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups into the aromatic ring.
Scientific Research Applications
2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents on Aromatic Ring | Molecular Formula | Key Properties/Biological Activities | References |
|---|---|---|---|---|
| Target Compound : 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | 3-Cl, 2-CH₃ | C₁₆H₁₇ClN₂O₂ | Inferred: Potential HPPD inhibition due to chloro substituent; moderate lipophilicity | |
| 5,5-Dimethyl-2-[(3-trifluoromethylphenyl)amino]methylidene analog | 3-CF₃ | C₁₆H₁₆F₃N₂O₂ | High polarity (PSA = 49.7 Ų), strong electron-withdrawing CF₃ group enhances enzyme binding affinity | |
| 2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | 2,5-(OCH₃) | C₁₇H₂₁N₂O₄ | Electron-donating methoxy groups may reduce HPPD inhibition but improve solubility | |
| 2-{(4-Chlorophenyl)aminomethylidene}-5,5-dimethylcyclohexane-1,3-dione | 4-Cl, additional sulfanyl group | C₁₅H₁₆ClN₂O₂S | Sulfanyl moiety increases molecular complexity; antimicrobial activity observed in related derivatives | |
| 2-(1-(4-Bromophenyl)-3-oxo-3-diphenylpropyl)-5,5-dimethylcyclohexane-1,3-dione | 4-Br, diphenylpropyl chain | C₂₈H₂₆BrNO₃ | Demonstrated anticancer activity (MTT assay against MDA-MB-231 cells) |
Structural and Functional Insights :
Electron-Withdrawing vs. Electron-Donating Groups :
- The chloro (Cl) and trifluoromethyl (CF₃) substituents in the target compound and its analogs enhance electrophilicity, favoring interactions with HPPD’s active site .
- Methoxy (OCH₃) groups, as in the 2,5-dimethoxyphenyl analog, increase solubility but may reduce enzyme-binding efficiency due to steric hindrance .
Biological Activity: Compounds with bulky aromatic chains (e.g., diphenylpropyl in ’s derivative) exhibit anticancer activity, likely via interference with cellular redox pathways .
Physicochemical Properties :
- The 3-trifluoromethylphenyl analog has a high topological polar surface area (49.7 Ų), suggesting moderate blood-brain barrier permeability, while the target compound’s chloro-methyl group may balance lipophilicity and bioavailability .
Conformational Stability :
- All analogs retain the chair conformation of the cyclohexane-1,3-dione ring, critical for maintaining planarity and π-π stacking interactions in enzyme binding .
Research Findings and Implications
- Enzyme Inhibition : Chloro and CF₃ derivatives are potent HPPD inhibitors, aligning with studies showing 2-nitro-4-trifluoromethylbenzoyl analogs as effective herbicides .
- Anticancer Potential: The diphenylpropyl derivative’s activity against breast cancer cells highlights the role of extended hydrophobic chains in cytotoxicity .
Biological Activity
The compound 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H18ClN1O2
- Molecular Weight : 295.77 g/mol
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. The National Cancer Institute (NCI) evaluated its activity against a panel of human tumor cell lines. The findings indicate:
- Mean GI50/TGI Values : The compound exhibited mean GI50 (the concentration required to inhibit 50% of cell growth) values of approximately 15.72 μM, indicating potent cytotoxicity against various cancer cell lines .
- Specific Efficacy : It showed notable inhibition rates against several cancer types:
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. Research indicates that derivatives of similar structures exhibit a broad spectrum of activity against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
The compound's structural analogs have shown higher efficacy compared to traditional antibiotics, suggesting potential for development as an antibacterial agent .
In Vitro Studies
A detailed investigation into the compound's biological activities was conducted using in vitro assays:
- Cell Viability Assays : The compound was tested across multiple concentrations against various cell lines to determine its cytotoxic effects.
- Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is needed to elucidate these mechanisms fully.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies indicate favorable properties for drug development:
- Absorption and Distribution : The compound demonstrates good solubility and permeability characteristics.
- Metabolism : Initial assessments suggest that it undergoes metabolic transformations that could be beneficial for therapeutic applications.
Data Summary Table
| Activity Type | Cell Line/Organism | GI50 Value (μM) | Remarks |
|---|---|---|---|
| Anticancer | HOP-62 (Lung Cancer) | 15.72 | Significant cytotoxicity |
| Anticancer | SF-539 (CNS Cancer) | 50.68 | High growth inhibition |
| Antimicrobial | Staphylococcus aureus | N/A | Effective against MRSA |
| Antimicrobial | Enterococcus faecalis | N/A | Broad-spectrum antibacterial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
